molecular formula C20H17N5OS B2866795 (E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 2035019-26-0

(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No. B2866795
CAS RN: 2035019-26-0
M. Wt: 375.45
InChI Key: UACQMTDWNLOPPR-WYMLVPIESA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thiophene ring, a triazole ring, and a pyridazine ring. These components are common in many pharmaceuticals and could potentially exhibit a variety of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via reactions involving aromatic nucleophilic substitution, condensation reactions, or cycloaddition with dipolarophiles .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the triazole ring could potentially participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings could potentially make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Triazolo[4,3-b]pyridazine derivatives have been studied for their potential as antimicrobial agents . The presence of the thiophen-2-yl group can contribute to the compound’s ability to act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further research in developing new antibacterial drugs that could be effective against resistant strains.

Anticancer Properties

The structural features of triazolo[4,3-b]pyridazine derivatives, including the compound , have been associated with antitumor activities . Research has indicated that such compounds can be evaluated against different cancer cell lines, providing a pathway for the development of new oncological treatments.

Material Science Applications

Compounds with a triazolo[4,3-b]pyridazine core are also of interest in material science due to their potential applications in the development of new materials . Their unique chemical structure could be utilized in creating compounds with specific properties, such as conductivity or luminescence, which are valuable in electronic and photonic devices.

Antiviral Activity

Heterocyclic compounds like the one discussed are gaining importance due to their broad spectrum of physiological activities, including antiviral properties . This makes them valuable in the search for new treatments against various viral infections, an area of significant interest given the global impact of viral diseases.

Enzyme Inhibition

The triazolo[4,3-b]pyridazine moiety is known to interact with various enzymes, acting as inhibitors . This interaction is crucial in the design of drugs that can modulate enzyme activity, which is a common approach in treating diseases like diabetes and hypertension.

Antioxidant Effects

Compounds containing thiophene and triazole rings have shown antioxidant properties, which are important in protecting cells against oxidative stress . This biological activity is beneficial in the development of drugs aimed at treating conditions caused by oxidative damage, such as neurodegenerative diseases.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially involve further exploration of the biological activities of this compound, as well as optimization of its structure for improved activity and selectivity .

properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14(12-15-6-3-2-4-7-15)20(26)21-13-19-23-22-18-10-9-16(24-25(18)19)17-8-5-11-27-17/h2-12H,13H2,1H3,(H,21,26)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACQMTDWNLOPPR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

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